N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Similar triazine structure but with a chloro substituent instead of the sulfonamide group.
N-[2-(4-Amino-3-methylphenyl)ethylamino]ethylmethanesulfonamide: Similar sulfonamide structure but with different substituents on the benzene ring.
Uniqueness
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a triazine ring with ethylamino groups and a sulfonamide group attached to a benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-5-18-15-21-16(19-6-2)23-17(22-15)26-10-9-20-27(24,25)14-11-12(3)7-8-13(14)4/h7-8,11,20H,5-6,9-10H2,1-4H3,(H2,18,19,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPJGPLFYZCTMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)C)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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